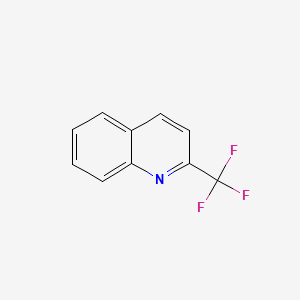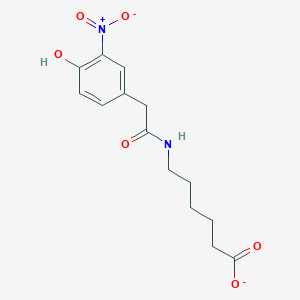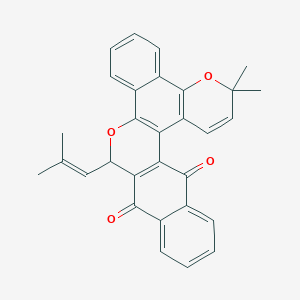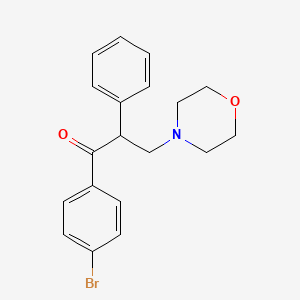
2-(Trifluoromethyl)quinoline
概要
説明
Synthesis Analysis
The synthesis of 2-(Trifluoromethyl)quinoline derivatives has been achieved through various methods. One notable method involves the Buchwald–Hartwig amination, yielding 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines with 60–88% yields starting from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines and heteroarylamines (Bonacorso et al., 2018). Another synthesis approach utilizes propylphosphonium tetrachloroindate ionic liquid supported on nanosilica as a heterogeneous catalyst under solvent-free conditions for the synthesis of an array of quinolines (Azizi et al., 2018).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including those with a trifluoromethyl group, has been extensively studied. For example, the crystal structure of quinoline-2-carboxylic acid and quinolinium-2-carboxylate shows tautomeric pairs held together by hydrogen bonds, highlighting the structural versatility of quinoline derivatives (Dobrzyńska & Jerzykiewicz, 2004). Similarly, the structure of 2-chloro-7-methyl-3-((4-((p-tolyloxy)methyl)-1H-1,2,3-triazol-1-yl)methyl) quinoline was solved by X-ray powder diffraction, revealing the presence of non-covalent molecular interactions stabilizing the crystal packing (Ghosh et al., 2020).
Chemical Reactions and Properties
This compound derivatives undergo various chemical reactions, reflecting their diverse chemical properties. The interaction of quinoline-2(1H)-thione with molecular iodine demonstrates the compound's potential as an antithyroid drug and its ability to form charge-transfer complexes, illustrating the reactivity of such derivatives (Chernov'yants et al., 2015).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solvatochromism and fluorescence, are significant for their applications in materials science and as analytical tools. For instance, Y-shaped tri-fluoromethyl substituted quinoxalines exhibit large Stoke’s shifts due to the presence of the electron-withdrawing trifluoromethyl group, indicative of their potential in optical applications (Rajalakshmi & Palanisami, 2020).
Chemical Properties Analysis
The chemical properties, including reactivity and interactions with biological molecules, position this compound derivatives as valuable compounds in medicinal chemistry and biochemistry. Their interactions with DNA and human serum albumin have been explored, revealing their potential for drug development and as probes for biomolecular studies (Kappenberg et al., 2021).
科学的研究の応用
Bioimaging and Probing
2-(Trifluoromethyl)quinoline derivatives have been extensively utilized in pharmaceutical agents and bioimaging. A significant application is in the synthesis of 7-aminoquinolines, which exhibit strong intramolecular charge-transfer fluorescence with large Stokes shifts. These derivatives can specifically target the Golgi apparatus in various cell lines, proving useful in live-cell imaging and two-photon fluorescence microscopy, thereby offering new insights into developing low-cost Golgi-localized probes (Chen et al., 2019).
Chemical Synthesis
The chemical synthesis aspect of this compound involves selective, direct C-H trifluoromethylation, pentafluoroethylation, and heptafluoropropylation. This process is characterized by high functional group tolerance and can be conducted at room temperature, even on a gram scale. The method is applicable to substrates sensitive to oxidation and can be used with drug molecules (Shirai et al., 2018).
Synthetic and Medicinal Chemistry
In the realm of synthetic and medicinal chemistry, this compound derivatives exhibit diverse reactivity towards lithium reagents, enabling the straightforward preparation of various quinolinecarboxylic acids. This reactivity extends to multiple positions on the quinoline ring, facilitating the synthesis of structurally diverse derivatives (Schlosser & Marull, 2003).
Electrochemical Studies
Electrochemical fluorination studies of 2-quinolyl and 4-(7-trifluoromethyl)quinolyl sulfides have shown that a trifluoromethyl group on the quinoline ring significantly enhances anodic alpha-fluorination. This finding is crucial for the optimization of fluorination processes in organic chemistry (Dawood & Fuchigami, 1999).
Anticancer Activity
Quinoline derivatives, including those with a this compound structure, are known for their effective anticancer activity. Their synthetic versatility allows the generation of a large number of structurally diverse derivatives, which have been examined for their modes of action in inhibiting tyrosine kinases, proteasome, tubulin polymerization, and DNA repair, contributing significantly to cancer drug development (Solomon & Lee, 2011).
Antiviral Properties
This compound derivatives have been explored for their antiviral properties, particularly against SARS-CoV-2. The development of an efficient method for synthesizing these compounds has gained interest due to their potential as therapeutic agents for severe acute respiratory syndrome coronavirus-2 (Seliem et al., 2021).
Corrosion Inhibition
Quinoline and its derivatives, including those with a 2-(trifluoromethyl) substituent, are widely used as anticorrosive materials. Their effectiveness against metallic corrosion is attributed to their high electron density and ability to form stable chelating complexes with surface metallic atoms (Verma, Quraishi, & Ebenso, 2020).
作用機序
Target of Action
Quinoline-based compounds, in general, have been known to target various enzymes and exhibit antibacterial, antineoplastic, and antiviral activities .
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes in the target’s function . For instance, some quinoline-based compounds inhibit enzyme activity, leading to their antibacterial, antineoplastic, and antiviral effects .
Biochemical Pathways
Quinoline compounds are known to interfere with various biochemical pathways, depending on their specific targets .
Result of Action
Quinoline-based compounds are known to exhibit a range of biological activities, including antibacterial, antineoplastic, and antiviral effects .
Safety and Hazards
将来の方向性
There is a growing interest in fluorinated derivatives of quinolines, including 2-(Trifluoromethyl)quinoline, which stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . The discovery of novel analgesic agents with high potency, low toxicity, and low addictive properties remains a priority .
特性
IUPAC Name |
2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSRICFIQLVSMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380663 | |
| Record name | 2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
347-42-2 | |
| Record name | 2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(TRIFLUOROMETHYL)QUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(cyclohexylamino)-2-oxo-1-(6-quinolinyl)ethyl]-N-[(4-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide](/img/structure/B1226448.png)
![N-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-furamide](/img/structure/B1226449.png)
![4-[[2-(3-Ethylanilino)-3,4-dioxo-1-cyclobutenyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1226452.png)
![2-[3-[(4-methylphenyl)methyl]-7-oxo-6-triazolo[4,5-d]pyrimidinyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1226453.png)

![2-Amino-6-ethyl-4-(4-methoxyphenyl)-8-[(4-methoxyphenyl)methyl]-4,5-dihydropyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1226456.png)

![N'-(2,2-Dimethyl-5-morpholin-4-yl-1,4-dihydro-2H-3,7-dithia-6,9,11-triaza-benzo[c]fluoren-8-yl)-N,N-diet hyl-ethane-1,2-diamine](/img/structure/B1226460.png)

![8-methylene-7-(phenylmethyl)-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione](/img/structure/B1226462.png)

![4-[1-Ethyl-2-(4-methylphenyl)butyl]phenol](/img/structure/B1226469.png)
![4-Tert-butylbenzoic acid [2-[(2-methoxy-3-dibenzofuranyl)amino]-2-oxoethyl] ester](/img/structure/B1226471.png)
![2-Cyclopentylacetic acid [2-[(3-chloro-9,10-dioxo-2-anthracenyl)amino]-2-oxoethyl] ester](/img/structure/B1226472.png)